5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-
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Overview
Description
5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- is a heterocyclic compound that belongs to the indeno-pyridine family. This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this approach has faced challenges due to the formation of dimers instead of the desired monomer . Another method involves the condensation of indanones with acetamide under acidic conditions . Additionally, the Grignard reaction has been employed to synthesize 5-hydroxy-5-phenylindeno[1,2-b]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted indeno-pyridine derivatives with various functional groups.
Scientific Research Applications
5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares a similar core structure but lacks the 2-methyl-4-phenyl substituents.
4-Methyl-5H-indeno[1,2-b]pyridin-5-one: Similar structure with a methyl group at the 4-position.
5H-Indeno[1,2-b]pyridin-5-ylidene (4-methylphenyl)amine: Contains a 4-methylphenylamine substituent.
Uniqueness
5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl and 4-phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62578-46-5 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-methyl-4-phenylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C19H13NO/c1-12-11-16(13-7-3-2-4-8-13)17-18(20-12)14-9-5-6-10-15(14)19(17)21/h2-11H,1H3 |
InChI Key |
SCLKRGGNFXTSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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